Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
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Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in the study of carbohydrate chemistry, glycan formation and degradation, enzyme activity related to glycans, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a complex compound that is used extensively in the biomedical sector for drug formulation and disease investigation The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it plays an integral role as a precursor in synthesizing glucuronide conjugates . These conjugates are crucial in the metabolism of many drugs, facilitating their excretion from the body.
Biochemical Pathways
The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps to make substances more water-soluble and therefore more easily excreted via the kidneys . The specific biochemical pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
As a glucuronide conjugate precursor, it’s likely to be involved in drug metabolism processes .
Result of Action
The result of the action of this compound is its contribution to the formation of glucuronide conjugates, which are critical for drug metabolism and excretion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate typically involves the protection of hydroxyl groups on D-glucuronic acid followed by benzylation. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucuronic acid are protected using benzyl groups to prevent unwanted reactions.
Benzylation: The protected D-glucuronic acid is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protective groups to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of glycan structures and their biological functions.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is employed in the production of glycan-related products and in the study of drug metabolism
Comparison with Similar Compounds
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronide: Similar in structure but differs in the functional groups attached.
Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl group instead of benzyl group.
Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl group instead of benzyl group.
Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying specific glycan interactions and pathways .
Properties
IUPAC Name |
benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVCCVFRMQHQJ-NVUQYOTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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